molecular formula C24H31N3O B1598003 Homopipramol CAS No. 35142-68-8

Homopipramol

Cat. No.: B1598003
CAS No.: 35142-68-8
M. Wt: 377.5 g/mol
InChI Key: AXJPNVUUDXTSOL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Homopipramol involves multiple steps, starting from the appropriate dibenzazepine derivative. The key steps include:

    Formation of the Dibenzazepine Core: This involves the cyclization of a biphenyl derivative to form the dibenzazepine core.

    Alkylation: The dibenzazepine core is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Formation of the Diazepine Ring: The alkylated dibenzazepine is reacted with a diamine to form the diazepine ring.

    Introduction of the Ethanol Group: Finally, the ethanol group is introduced through a reaction with ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would be optimized for each step.

    Purification: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the final product.

    Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry would be used to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Homopipramol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The dibenzazepine core can be reduced to form a dihydro derivative.

    Substitution: The nitrogen atoms in the diazepine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying the reactivity of tricyclic antidepressants.

    Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

    Medicine: Explored for its potential use as an antidepressant and antipsychotic agent.

    Industry: Potential applications in the synthesis of other pharmacologically active compounds.

Mechanism of Action

Homopipramol exerts its effects by interacting with neurotransmitter systems in the brain. It primarily targets the serotonin and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive and psychotic symptoms .

Comparison with Similar Compounds

Homopipramol is structurally similar to other tricyclic antidepressants such as:

Uniqueness

  • This compound : Contains a diazepine ring, which is not present in many other tricyclic antidepressants.
  • Imipramine and Amitriptyline : Lack the diazepine ring and have different side chain structures.
  • Opipramol : Similar in structure but has different pharmacological properties and clinical applications .

This compound’s unique structure and pharmacological profile make it a compound of interest for further research and potential therapeutic applications.

Properties

CAS No.

35142-68-8

Molecular Formula

C24H31N3O

Molecular Weight

377.5 g/mol

IUPAC Name

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)-1,4-diazepan-1-yl]ethanol

InChI

InChI=1S/C24H31N3O/c28-20-19-26-14-5-13-25(17-18-26)15-6-16-27-23-9-3-1-7-21(23)11-12-22-8-2-4-10-24(22)27/h1-4,7-12,28H,5-6,13-20H2

InChI Key

AXJPNVUUDXTSOL-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42

Canonical SMILES

C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42

Origin of Product

United States

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